molecular formula C15H18BrNOS B4670550 N~2~-(2-ADAMANTYL)-4-BROMO-2-THIOPHENECARBOXAMIDE

N~2~-(2-ADAMANTYL)-4-BROMO-2-THIOPHENECARBOXAMIDE

Cat. No.: B4670550
M. Wt: 340.3 g/mol
InChI Key: GZPGYBILCCPYST-UHFFFAOYSA-N
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Description

N~2~-(2-ADAMANTYL)-4-BROMO-2-THIOPHENECARBOXAMIDE is a compound that features an adamantyl group, a bromine atom, and a thiophene ring The adamantyl group is known for its bulky and rigid structure, which can influence the compound’s physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-adamantylamine with 4-bromo-2-thiophenecarboxylic acid under appropriate conditions to form the desired amide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-ADAMANTYL)-4-BROMO-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~2~-(2-ADAMANTYL)-4-BROMO-2-THIOPHENECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N2-(2-ADAMANTYL)-4-BROMO-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the bromine atom and thiophene ring contribute to its reactivity and specificity. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-adamantyl)benzamide
  • N-(2-adamantyl)hexamethyleneimine hydrochloride
  • 1-(2-adamantyl)-2-azepanone

Uniqueness

N~2~-(2-ADAMANTYL)-4-BROMO-2-THIOPHENECARBOXAMIDE is unique due to the combination of the adamantyl group, bromine atom, and thiophene ring. This unique structure imparts distinct physical and chemical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-(2-adamantyl)-4-bromothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNOS/c16-12-6-13(19-7-12)15(18)17-14-10-2-8-1-9(4-10)5-11(14)3-8/h6-11,14H,1-5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPGYBILCCPYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=CS4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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